molecular formula C20H17N3O2S3 B3003043 Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate CAS No. 890947-32-7

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate

Cat. No.: B3003043
CAS No.: 890947-32-7
M. Wt: 427.56
InChI Key: GLKHSLRODBWWJU-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound with a benzo[d]thiazole scaffold fused to a thiazole core. The molecule features:

  • Position 2: A substituted benzo[d]thiazole moiety with a methylthio (-SMe) group at the 6-position and an amino (-NH-) linker.
  • Position 4: A phenyl group.
  • Position 5: An ethyl carboxylate ester (-COOEt).

The methylthio group may enhance lipophilicity and metabolic stability, while the phenyl and carboxylate groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

ethyl 2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S3/c1-3-25-18(24)17-16(12-7-5-4-6-8-12)22-20(28-17)23-19-21-14-10-9-13(26-2)11-15(14)27-19/h4-11H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHSLRODBWWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate (CAS Number: 890947-32-7) is a complex organic compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's potential applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C20H17N3O2S3C_{20}H_{17}N_{3}O_{2}S_{3}, with a molecular weight of 427.56 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the methylthio and benzo[d]thiazole moieties is believed to enhance its affinity for these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In a study focusing on benzothiazole compounds, it was noted that modifications at specific positions on the thiazole core could lead to enhanced antibacterial activity against E. coli and S. aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaIC50 (µM)
9dE. coli33
10aS. aureus45
Ethyl 2...VariousTBD

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent investigation, this compound was tested against several cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells. The results demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
U251<20Apoptosis induction
WM793<25Cell cycle arrest
A431<30Inhibition of Bcl-2 protein interactions

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the thiazole ring are crucial for enhancing biological activity. For instance, the presence of electron-donating groups at strategic positions has been associated with increased potency against cancer cells .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₂S₃
  • Molecular Weight : Approximately 378.55 g/mol

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives, including those similar to Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate. For instance, research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized thiazole derivatives against cancer cell lines using the MTT assay. The results demonstrated that several compounds exhibited IC50 values in the micromolar range, indicating potent antitumor activity. For example:

CompoundCell LineIC50 (µg/mL)
Compound AHepG-215.4
Compound BHCT-11622.8
Compound CMCF-718.3

Antimicrobial Properties

Research has also explored the antimicrobial properties of thiazole derivatives. This compound may exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A series of benzothiazole derivatives were tested for their antimicrobial activity against standard strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL:

CompoundBacterial StrainMIC (µg/mL)
Compound DStaphylococcus aureus50
Compound EEscherichia coli75

Agrochemical Applications

The compound's structural features suggest potential applications in agrochemicals, particularly as pesticides or herbicides. Research into similar compounds has shown promising results in terms of efficacy against pests and disease-causing organisms in plants .

Case Study: Pesticidal Properties

In a study aimed at discovering new agrochemicals, derivatives containing benzothiazole moieties were synthesized and evaluated for their pesticidal properties. The results indicated that compounds with specific substitutions displayed significant activity against target pests.

CompoundTarget PestEfficacy (%)
Compound FAphids85
Compound GWhiteflies78

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylate derivatives exhibit diverse pharmacological activities depending on substituents at positions 2, 4, and 5. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylate Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Biological Activity/Findings Reference
Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate (Target) 6-(Methylthio)benzo[d]thiazol-2-ylamino Phenyl Inferred: Anticancer potential (based on benzo[d]thiazole-thiazole hybrids)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Methyl Inhibitory activity against kinases; IC₅₀ values in µM range
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Enhanced metabolic stability; used in agrochemical research
Ethyl 2-amino-4-phenylthiazole-5-carboxylate Amino (-NH₂) Phenyl Intermediate for anticancer thiadiazoles (e.g., IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells)
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl Antiviral and antiparasitic activity reported
Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate Thiadiazole-thioacetamido Phenyl Dual thiazole-thiadiazole scaffold; explored for antimicrobial properties

Key Observations

Substituent Effects on Activity: Position 2: The benzo[d]thiazole-2-ylamino group in the target compound may enhance DNA intercalation or kinase inhibition compared to simpler substituents like pyridinyl or trifluoromethylphenyl . Position 4: Phenyl groups (as in the target compound and derivatives ) correlate with improved anticancer activity, likely due to enhanced hydrophobic interactions with cellular targets.

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling a 6-(methylthio)benzo[d]thiazol-2-amine intermediate with ethyl 2-bromoacetoacetate, followed by hydrolysis and cyclization (analogous to methods in ).
  • In contrast, trifluoromethylphenyl derivatives are synthesized via Suzuki-Miyaura coupling , while benzimidazolyl derivatives require multi-step cyclization .

Biological Activity Trends :

  • Thiazole-thiadiazole hybrids (e.g., ) show broader antimicrobial activity, whereas benzo[d]thiazole-thiazole hybrids (e.g., target compound) are prioritized in anticancer research .
  • Methylthio groups improve bioavailability and target affinity compared to unsubstituted analogs .

Q & A

Q. What are the established synthetic routes for Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate?

A common approach involves multi-step condensation reactions. For example, thiazole-5-carboxylate derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones or via Gewald reactions for thiophene-based precursors . Ethyl esters are typically introduced by reacting carboxylic acid intermediates with ethanol under acid catalysis. For the benzothiazole moiety, coupling reactions between 2-aminobenzothiazoles and activated carbonyl groups (e.g., using carbodiimide coupling agents) are recommended . Catalyst-free methods in aqueous ethanol can improve sustainability, as demonstrated for analogous carbamate derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the presence of the ethyl ester (δ ~4.3 ppm for CH2, δ ~1.3 ppm for CH3) and aromatic protons from the benzothiazole and phenyl groups (δ 7.0–8.5 ppm) .
  • HRMS : To verify molecular ion peaks ([M+H]+) and isotopic patterns, especially for sulfur-containing groups .
  • IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester C=O) and N-H stretches (~3300 cm⁻¹ for amino groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Temperature Control : Cyclization reactions often require reflux (80–100°C), but microwave-assisted synthesis can reduce time and improve regioselectivity .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar byproducts .

Q. How does structural modification of the benzothiazole ring influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Methylthio Substituents : Enhance lipophilicity and membrane penetration, critical for antimicrobial or anticancer activity .
  • Phenyl Group Positioning : Para-substituted phenyl rings (e.g., 4-nitrophenyl) increase steric bulk, potentially improving target binding affinity .
  • Amino Linkers : The 2-aminothiazole moiety is essential for hydrogen bonding with biological targets, as shown in analogous pyrimidine derivatives .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines or bacterial strains to assess selectivity .
  • X-ray Crystallography : Resolve structural ambiguities; for example, crystallographic data for related thiazole-pyrazole hybrids confirm planar geometry critical for activity .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts and HRMS data with literature values for analogous compounds (e.g., ethyl 4-methylthiazole-5-carboxylate derivatives) .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures, particularly for ester linkages .

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